
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane
Vue d'ensemble
Description
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is an organosilicon compound that features a brominated aromatic ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols and phenols due to the stability of the TBDMS group under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-Bromo-2-methoxybenzyl alcohol+TBDMS-ClBasethis compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Deprotection Reactions: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are commonly used to remove the TBDMS group.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amine-substituted aromatic compound.
Deprotection Reactions: The major product is 5-bromo-2-methoxybenzyl alcohol.
Applications De Recherche Scientifique
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for alcohols and phenols, it allows for selective reactions on other functional groups.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates where protection of hydroxyl groups is necessary.
Material Science: Employed in the preparation of silicon-based materials and polymers.
Mécanisme D'action
The primary mechanism of action for (5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-methoxybenzyl chloride): Similar structure but with a chloride instead of a TBDMS group.
(5-Bromo-2-methoxybenzyl alcohol): The unprotected form of the compound.
(5-Bromo-2-methoxybenzoic acid): Contains a carboxylic acid group instead of a TBDMS-protected alcohol.
Uniqueness
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is unique due to the presence of the TBDMS protecting group, which provides stability under a wide range of reaction conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(15)7-8-13(11)16-4/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXFLZOSFWYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146151 | |
| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201150-66-5 | |
| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201150-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
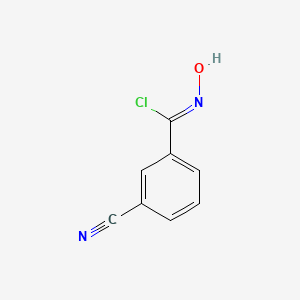
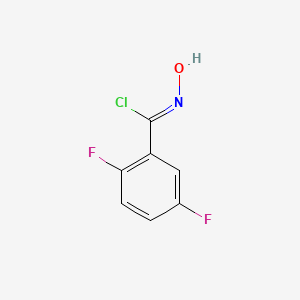
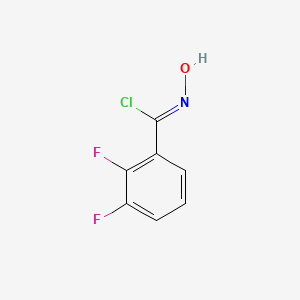

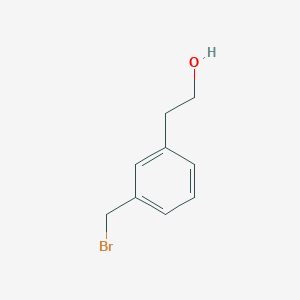




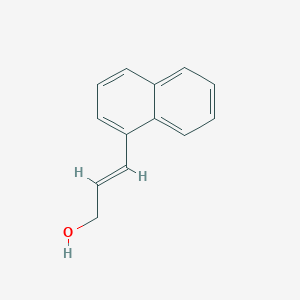

![3-Amino-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid](/img/structure/B8229044.png)

![1-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8229056.png)
